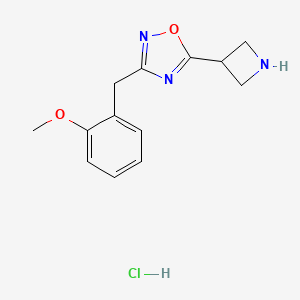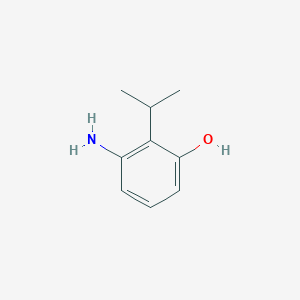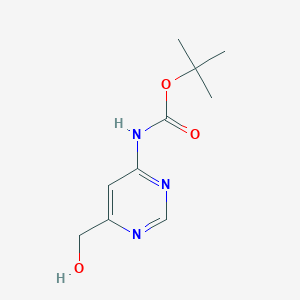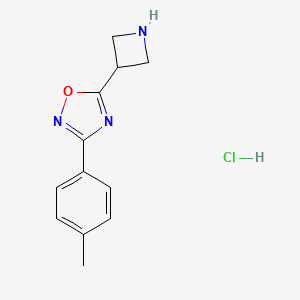
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Vue d'ensemble
Description
“(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1461713-58-5 . It has a molecular weight of 198.09 and its IUPAC name is "(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride" . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is "1S/C6H11N3.2ClH/c1-5-6(3-7)4-9(2)8-5;;/h4H,3,7H2,1-2H3;2*1H" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a powder that is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are highly valued in organic synthesis due to their diverse biological activities. The compound can be used in the synthesis of various pyrazole derivatives, which are pivotal in medicinal chemistry. These derivatives have been explored for their roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as the one you’ve mentioned, are known for their potent antileishmanial and antimalarial activities. They can be synthesized and structurally verified using techniques like FTIR and NMR, and evaluated for their efficacy against diseases like leishmaniasis and malaria .
Molecular Docking Studies
The compound can be utilized in molecular docking studies to predict the interaction with biological targets. This is crucial in drug design and discovery, where the compound’s potential as a pharmacophore can be assessed for the development of new antileishmanial and antimalarial agents .
Cytotoxic Activity Against Cancer Cells
Derivatives of this compound have shown promise in cytotoxic activity against cancer cells. Research indicates that certain analogues exhibit greater capability compared to standard reference drugs, making them potential candidates for cancer therapy .
Structure-Activity Relationship (SAR) Studies
The compound can be used in SAR studies to understand the effect of structural changes on biological activity. This is particularly useful in optimizing compounds for better therapeutic efficacy. For instance, derivatives with specific electron-donating and withdrawing groups have shown potential cytotoxic activity .
Catalysis in Organic Reactions
The compound may serve as a catalyst or a component in catalytic systems for organic reactions. This includes regioselective synthesis of pyrazole derivatives, which is a key step in the development of compounds with desired biological properties .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-6(3-7)4-9(2)8-5;;/h4H,3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRMBDGDKWJMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461713-58-5 | |
| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)

![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)



